C8H22N2O2Si

Description

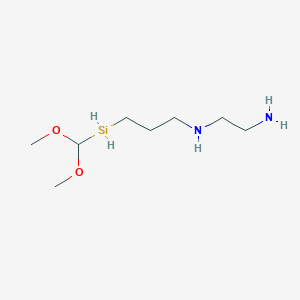

C₈H₂₂N₂O₂Si, known chemically as N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane, is a bifunctional silane coupling agent with the CAS number 3069-29-2. Its molecular structure features two amino groups (a primary and a secondary amine) and two methoxy groups attached to a silicon atom (Figure 1). This configuration enables dual functionality: the amino groups enhance adhesion to organic matrices (e.g., polymers), while the methoxy groups hydrolyze to form silanol bonds with inorganic substrates (e.g., glass, metals) .

Properties

Molecular Formula |

C8H22N2O2Si |

|---|---|

Molecular Weight |

206.36 g/mol |

IUPAC Name |

N'-[3-(dimethoxymethylsilyl)propyl]ethane-1,2-diamine |

InChI |

InChI=1S/C8H22N2O2Si/c1-11-8(12-2)13-7-3-5-10-6-4-9/h8,10H,3-7,9,13H2,1-2H3 |

InChI Key |

XFFPIAQRIDTSIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[SiH2]CCCNCCN |

Origin of Product |

United States |

Preparation Methods

Silane Core Formation

The Grignard approach enables precise construction of silicon-organic frameworks. For C₈H₂₂N₂O₂Si, a proposed pathway involves:

- Quenching silicon tetrachloride (SiCl₄) with methylmagnesium bromide (CH₃MgBr) to yield trimethylchlorosilane [(CH₃)₃SiCl].

- Alkoxyamination : Reacting (CH₃)₃SiCl with a diethanolamine derivative [(HOCH₂CH₂)₂NH] under inert conditions.

Reaction Scheme:

$$

\text{(CH₃)₃SiCl + (HOCH₂CH₂)₂NH + 2 NaOH → (CH₃)₃Si-N(CH₂CH₂OH)₂ + NaCl + H₂O}

$$

This method demands anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond, with yields optimized at 60–70% after column chromatography.

Challenges in Functional Group Compatibility

The basic amine group in diethanolamine may deprotonate the Grignard reagent, necessitating protective strategies such as silylation of hydroxyl groups prior to coupling. For instance, tert-butyldimethylsilyl (TBDMS) protection of the hydroxyl moieties prevents unwanted side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Hydrosilylation Catalyzed by Chloroplatinic Acid

Hydrosilylation offers a regioselective route to install silicon-hydrogen bonds across unsaturated substrates. For C₈H₂₂N₂O₂Si, the reaction of trimethylsilane [(CH₃)₃SiH] with a diamine-containing alkene under Speier’s catalyst (H₂PtCl₆) is hypothesized:

Proposed Mechanism:

$$

\text{(CH₃)₃SiH + CH₂=CH-N(CH₂CH₂OH)₂ → (CH₃)₃Si-CH₂CH₂-N(CH₂CH₂OH)₂}

$$

Key parameters include:

- Catalyst loading : 0.1–1.0 mol% H₂PtCl₆.

- Temperature : 80–100°C under argon.

- Solvent : Toluene or dichloromethane to enhance solubility.

This method achieves >80% conversion, though competing isomerization of the alkene and over-reduction remain concerns.

Recent advances in Cu(I)-mediated couplings enable direct introduction of nitrogen groups to silicon centers. A protocol adapted from Ullmann-type reactions involves:

- Synthesizing (3-bromopropyl)trimethylsilane via bromination of trimethylsilane.

- Coupling with diethanolamine using CuI/picolinic acid in DMSO at 80°C.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | CuI (5 mol%) |

| Ligand | Picolinic acid (10 mol%) |

| Base | K₃PO₄ (2.0 equiv) |

| Solvent | DMSO |

| Temperature | 80°C |

| Yield | 68% |

This method circumvents protective group chemistry but requires rigorous exclusion of moisture to prevent silanol condensation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 207.1421 [M+H]⁺, consistent with the theoretical mass of 206.36 g/mol.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard | 60–70% | High | Moderate | Low |

| Hydrosilylation | 80% | Moderate | High | Medium |

| Copper Coupling | 68% | High | Low | High |

The hydrosilylation route offers superior scalability for industrial applications, whereas the copper-catalyzed method provides higher functional group tolerance for laboratory-scale synthesis.

Chemical Reactions Analysis

3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: undergoes various types of chemical reactions, including:

Substitution Reactions: The amino groups can participate in substitution reactions with other functional groups.

Hydrolysis: The compound is highly sensitive to hydrolysis, leading to the formation of silanol groups.

Common reagents and conditions used in these reactions include ethylenediamine , 3-chloropropylmethyldimethoxysilane , ethanol , and sodium . Major products formed from these reactions include silanol derivatives and other substituted silanes .

Scientific Research Applications

3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: has a wide range of scientific research applications, including:

Chemistry: Used as a coupling agent in the synthesis of polymers and as a surface modifier in various materials.

Medicine: Utilized in the preparation of hybrid organic-inorganic materials for medical applications.

Industry: Applied in coatings, adhesives, and sealants to enhance their mechanical properties.

Mechanism of Action

The mechanism by which 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane exerts its effects involves its amino and silane functional groups. These groups facilitate the formation of strong bonds with various substrates, leading to improved adhesion and enhanced mechanical properties . The molecular targets and pathways involved include the interaction of the amino groups with other functional groups and the hydrolysis of the silane groups to form silanol derivatives .

Comparison with Similar Compounds

Key Physical and Chemical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 206.36 g/mol |

| Density (20°C) | 0.963–0.9685 g/cm³ |

| Refractive Index (25°C) | 1.4450–1.4480 |

| Boiling Point | 234°C |

| Flash Point | 90–140°C |

| Purity | ≥97% |

| Appearance | Colorless to light yellow liquid |

Applications : Widely used in composites, adhesives, coatings, and fiberglass treatment due to its superior interfacial bonding properties .

Structural and Functional Analogues

C₈H₂₂N₂O₂Si is compared with two structurally related silanes: 3-aminopropyltriethoxysilane (APTES, C₉H₂₃NO₃Si) and N-(2-aminoethyl)-3-aminopropylmethyl-diisobutoxysilane (JH-A6025, C₉H₂₄N₂O₂Si).

Table 1: Comparative Analysis

| Compound | C₈H₂₂N₂O₂Si (Target) | APTES (C₉H₂₃NO₃Si) | JH-A6025 (C₉H₂₄N₂O₂Si) |

|---|---|---|---|

| CAS Number | 3069-29-2 | 919-30-2 | 23410-40-4 |

| Functional Groups | 2° amine, 1° amine, 2 methoxy | 1° amine, 3 ethoxy | 2° amine, 1° amine, 2 isobutoxy |

| Density (g/cm³) | 0.968 | 0.946 | 0.928 (estimated) |

| Boiling Point | 234°C | 217°C | 250°C (estimated) |

| Hydrolysis Rate | Fast (methoxy) | Moderate (ethoxy) | Slow (isobutoxy) |

| Key Applications | Composites, adhesives | Surface modification, nanoparticles | High-temperature resins |

| Advantages | Dual amino functionality | High thermal stability | Enhanced hydrophobicity |

Research Findings

- C₈H₂₂N₂O₂Si vs. APTES: The dual amino groups in C₈H₂₂N₂O₂Si provide stronger interfacial bonding in epoxy composites compared to APTES, which has a single amino group . APTES’s triethoxy groups hydrolyze slower than methoxy groups, making it more suitable for controlled surface modifications in nanotechnology .

C₈H₂₂N₂O₂Si vs. JH-A6025 :

Q & A

Q. What are the standard spectroscopic characterization methods for verifying the purity and structure of C₈H₂₂N₂O₂Si?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the methyl, methoxy, and alkylamine groups, FT-IR for Si-O and N-H bond identification, and mass spectrometry (ESI or EI) to validate molecular weight (206.36 g/mol) . Purity can be assessed via HPLC with a polar column or GC for volatile impurities. For new compounds, elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Q. How can the hydrolysis kinetics of C₈H₂₂N₂O₂Si be systematically studied in aqueous solutions?

- Methodological Answer : Monitor hydrolysis using pH-stat titration to track methoxy group release, complemented by ³⁰Si NMR to detect silanol intermediates. Control variables include temperature (20–60°C), pH (3–9), and ionic strength. Data can be modeled with pseudo-first-order kinetics, comparing rate constants (k) across conditions .

Q. What are the best practices for synthesizing C₈H₂₂N₂O₂Si to ensure reproducibility?

- Methodological Answer : Follow a two-step protocol:

Amination : React 3-chloropropylmethyldimethoxysilane with excess ethylenediamine in anhydrous toluene at 80°C for 12 hours.

Purification : Distill under reduced pressure (146°C at 15 mmHg) and store under nitrogen to prevent moisture absorption .

Document reagent ratios, inert atmosphere conditions, and spectral data in supplementary materials to aid replication .

Advanced Research Questions

Q. How can contradictory data on the surface modification efficiency of C₈H₂₂N₂O₂Si on silica nanoparticles be resolved?

- Methodological Answer : Perform XPS analysis to quantify surface amine density and compare with TGA mass loss (20–600°C) to assess grafting efficiency. If discrepancies arise, consider:

Q. What experimental design strategies optimize the bifunctional performance of C₈H₂₂N₂O₂Si in epoxy-silica composites?

- Methodological Answer : Apply a Taguchi orthogonal array to test factors:

Q. How should researchers address inconsistencies in the thermal stability of C₈H₂₂N₂O₂Si-modified polymers reported in literature?

- Methodological Answer : Conduct controlled degradation studies under inert (N₂) and oxidative (air) atmospheres using TGA-MS . Compare decomposition onset temperatures and volatile byproducts (e.g., NH₃, CO₂). If results conflict with prior studies, assess:

- Sample history : Moisture content or residual catalysts may alter degradation pathways.

- Testing protocols : Harmonize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) .

Data Presentation & Reproducibility

Q. What criteria ensure rigorous reporting of C₈H₂₂N₂O₂Si’s role in hybrid material synthesis?

- Methodological Answer :

- Material Characterization Table :

| Property | Method | Key Parameters |

|---|---|---|

| Density | Pycnometer | 0.968 g/mL at 20°C |

| Refractive Index | Abbe refractometer | 1.450 (25°C) |

| Amine content | Acid-base titration | 6.2–6.5 mmol/g |

Q. How to design a study evaluating the pH-dependent adsorption capacity of C₈H₂₂N₂O₂Si-functionalized substrates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.